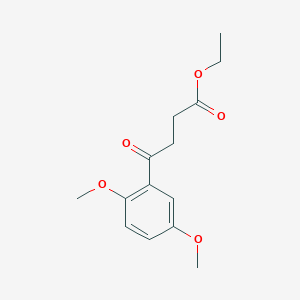

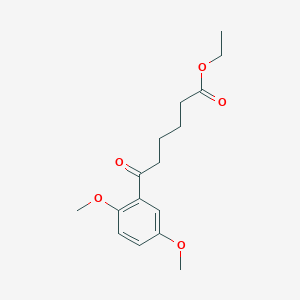

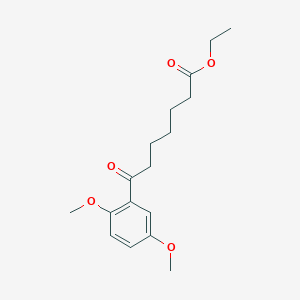

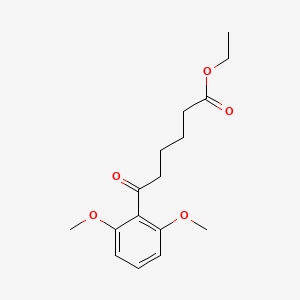

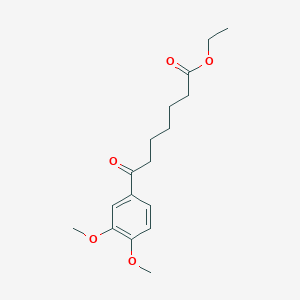

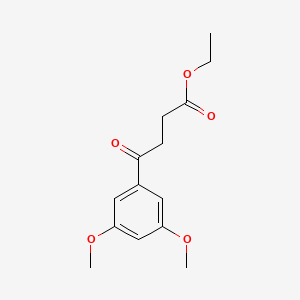

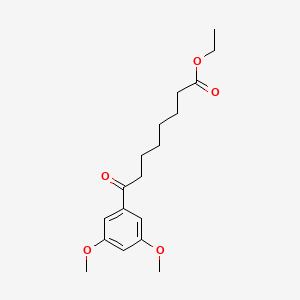

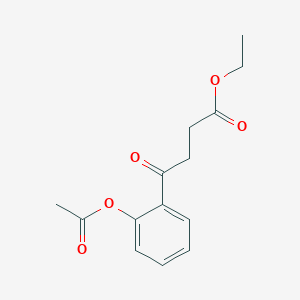

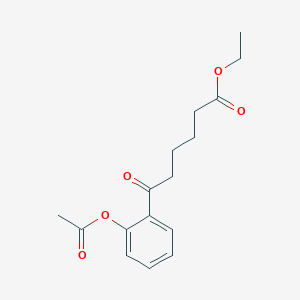

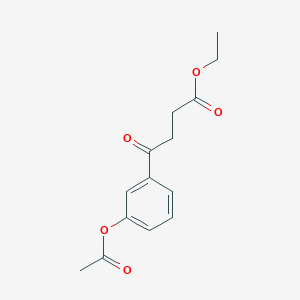

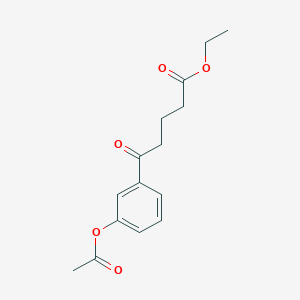

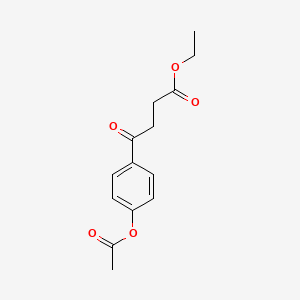

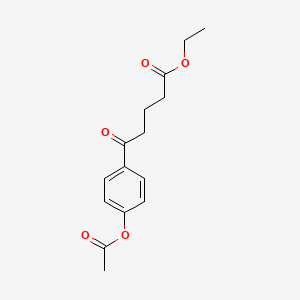

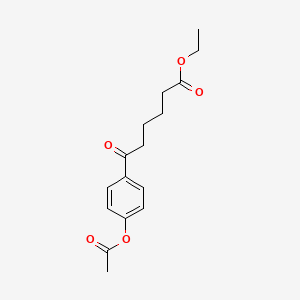

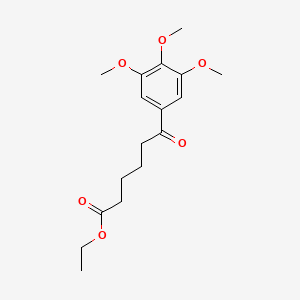

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" has not been directly studied in the provided papers. However, similar ethyl ester compounds have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, ethyl ester compounds are known to participate in Michael-Aldol condensation reactions, as seen with ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate . Additionally, ethyl esters can be synthesized through multi-component condensation reactions, as demonstrated by the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate . These reactions often result in compounds with complex molecular structures that can be confirmed using techniques such as X-ray diffraction .

Synthesis Analysis

The synthesis of ethyl ester compounds typically involves condensation reactions. For example, a Michael-Aldol condensation was used to obtain a compound with a cyclohexanone ring in a chair conformation . Another synthesis method involved a three-component condensation of benzaldehyde, ethyl acetoacetate, and malononitrile in the presence of an acid catalyst . These methods suggest that the synthesis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" could potentially involve similar condensation reactions using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structures of ethyl ester compounds can be quite intricate, with various substituents affecting the overall conformation. For instance, the cyclohexanone ring can adopt a chair conformation with substituents in axial and equatorial positions . Single crystal X-ray diffraction data can reveal details such as space group, unit cell parameters, and molecular disorder . These findings suggest that "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely have a complex structure that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Ethyl ester compounds can participate in a range of chemical reactions. The presence of activated unsaturated systems in these molecules allows them to undergo conjugated addition reactions with carbanions in the presence of basic catalysts . This reactivity is significant as it can lead to a multitude of biological activities. Therefore, "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" may also exhibit similar reactivity, which could be explored for potential biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl ester compounds can be determined using various spectroscopic techniques, such as FT-IR, NMR, and ESI-MS . Computational methods like DFT can provide insights into molecular geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies . These properties are crucial for understanding the behavior of the compound in different environments and for predicting its reactivity. The analysis of "Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate" would likely involve similar investigative techniques to fully characterize its properties.

Aplicaciones Científicas De Investigación

Reactivity and Synthesis

Unusual Stabilities and Reactivities of Related Compounds : Research by Wada et al. (1997) explored the reactivities of similar compounds with trimethoxyphenyl groups, revealing unusual stabilities and inertness in certain chemical environments, which might be relevant to Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate (Wada et al., 1997).

Synthesis Techniques : Zeng Wei-chua (2013) demonstrated a one-pot synthesis approach for a closely related compound, Ethyl( E)-3-(3,4,5-trimethoxyphenyl) acrylate, using Knoevenagel condensation. This process could provide insights into efficient synthesis methods for Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate (Zeng Wei-chua, 2013).

Mecanismo De Acción

- The primary targets of Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate remain undisclosed in the literature. However, in drug discovery, understanding the target is crucial for rationalizing phenotypic effects and predicting potential side effects .

Target of Action

Researchers should explore its targets, pathways, and environmental context to unlock its full therapeutic potential . 🌟

Safety and Hazards

Direcciones Futuras

The future directions in the research of similar compounds involve structural modifications to improve their antiproliferative activities. For instance, a VERU-111 analogue 13f was found to be significantly more potent than VERU-111, suggesting that further structural modifications could lead to more potent compounds .

Propiedades

IUPAC Name |

ethyl 6-oxo-6-(3,4,5-trimethoxyphenyl)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-5-23-16(19)9-7-6-8-13(18)12-10-14(20-2)17(22-4)15(11-12)21-3/h10-11H,5-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVXULSYBJDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(3,4,5-trimethoxyphenyl)-6-oxohexanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.